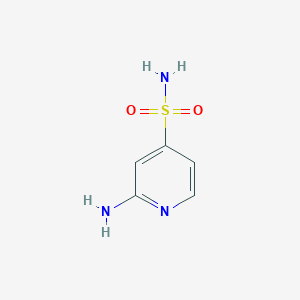

2-Aminopyridine-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyridine-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHRFCAQALRHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 2 Aminopyridine 4 Sulfonamide Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Aminopyridine-4-sulfonamide. Both ¹H and ¹³C NMR provide critical data for the assignment of protons and carbons within the molecule.

In ¹H NMR spectra of related sulfonamide derivatives, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet peak in the region of 8.78 to 10.15 ppm. rsc.org Aromatic protons show signals between 6.51 and 7.70 ppm. rsc.org For instance, in a study of N-heteroaryl substituted benzene (B151609) sulphonamides, the synthesized compounds were characterized using ¹H and ¹³C NMR, confirming their structural integrity. researchgate.netresearchgate.net

¹³C NMR spectroscopy complements the proton data. For similar sulfonamide structures, aromatic carbon signals are observed in the region of 111.83 to 160.11 ppm. rsc.org The presence of specific functional groups, such as a methoxy (B1213986) group, would show carbon signals around 55.39–56.06 ppm. rsc.org The combination of ¹H and ¹³C NMR allows for a complete and unambiguous assignment of the molecular structure of this compound.

Table 1: Representative NMR Chemical Shifts for Sulfonamide Derivatives

| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Reference |

|---|---|---|---|

| –SO₂NH– | 8.78 - 10.15 | - | rsc.org |

| Aromatic Protons | 6.51 - 7.70 | - | rsc.org |

| Aromatic Carbons | - | 111.83 - 160.11 | rsc.org |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within this compound. These two methods are complementary, as they probe molecular vibrations based on different physical principles: IR absorption and Raman scattering. tabletscapsules.comnih.gov

FTIR spectroscopy is particularly useful for identifying the characteristic vibrations of the sulfonamide group (–SO₂NH–). The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N–H stretching vibrations of the sulfonamide and amine groups are also readily identifiable. For primary aromatic amines, two strong bands are expected in the 3459–3338 cm⁻¹ region, corresponding to N–H stretching, and a single band between 1639–1635 cm⁻¹ for N–H bending. rsc.org The S–N stretching vibration is a strong indicator for the formation of the sulfonamide, with a reported peak at 857.82 cm⁻¹ in one study. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds. In studies of related compounds, C-H stretching vibrations are observed above 3000 cm⁻¹. researchgate.net The combination of FTIR and Raman spectra allows for a comprehensive vibrational assignment of this compound. researchgate.nettandfonline.com

Table 2: Characteristic Vibrational Frequencies for Sulfonamide Derivatives

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| ν(N–H) (Primary Aromatic Amine) | 3459 - 3338 | rsc.org |

| ν(N–H) (Sulfonamide) | 3349 - 3144 | rsc.org |

| δ(N–H) (Primary Aromatic Amine) | 1639 - 1635 | rsc.org |

| ν(C=C) (Aromatic) | 1594 - 1489 | rsc.org |

| νas(SO₂) | 1320 - 1310 | rsc.org |

| νs(SO₂) | 1155 - 1143 | rsc.org |

| ν(S–N) | 914 - 895 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation pathways of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing sulfonamides. researchgate.netnih.govnih.gov

Under tandem mass spectrometric (MS/MS) conditions, protonated sulfonamides undergo characteristic fragmentation. researchgate.net Common fragmentation pathways include the cleavage of the sulfonamide bond. For amino sulfonamides, typical fragment ions are observed at m/z 156, 108, and 92. researchgate.net The ion at m/z 156 is often a base peak resulting from the cleavage of the sulfonamide bond, which can further lose SO₂ to produce an ion at m/z 92. researchgate.net The loss of SO from the m/z 156 fragment can lead to an ion at m/z 108. researchgate.net Another significant fragmentation pathway for some aromatic sulfonamides is the loss of SO₂ (64 Da) through an intramolecular rearrangement. nih.gov The specific fragmentation pattern is influenced by the substituents on the aromatic ring. nih.gov

Table 3: Common Mass Spectrometric Fragments of Amino Sulfonamides

| m/z | Proposed Fragment/Loss | Reference |

|---|---|---|

| 156 | Cleavage of sulfonamide bond | researchgate.net |

| 108 | Loss of SO from m/z 156 | researchgate.net |

| 92 | Loss of SO₂ from m/z 156 | researchgate.net |

| [M+H - 64]⁺ | Loss of SO₂ via rearrangement | nih.gov |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within the this compound molecule.

The UV-Vis spectrum of related sulfonamide derivatives is influenced by the solvent polarity. sciforum.net For instance, studies on 2-amino-3-cyanopyridine (B104079) derivatives showed that an increase in solvent polarity led to a shift in the absorption wavelength. sciforum.net In a study of a synthesized Schiff base from sulfadiazine, the experimental and calculated UV-Visible spectra were compared to understand the electronic transitions. researchgate.net

Fluorescence spectroscopy reveals the emission properties of the compound. 2-Aminopyridine (B139424) itself is known to be fluorescent, and its quantum yield has been a subject of study. edinst.com The fluorescence spectra of 2-aminopyridine derivatives can exhibit shifts in wavelength depending on the solvent, with emission observed between 350 and 437 nm in one study. sciforum.net The quantum yield of 2-aminopyridine in 1M H₂SO₄ was determined to be 64.3% using quinine (B1679958) bisulphate as a reference standard. edinst.com

Table 4: Photophysical Properties of 2-Aminopyridine and its Derivatives

| Compound/Derivative | Property | Value | Conditions | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Fluorescence Quantum Yield | 64.3% | 1M H₂SO₄ | edinst.com |

| 2-Amino-3-cyanopyridine derivatives | Fluorescence Emission Range | 350 - 437 nm | Various solvents | sciforum.net |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystal System, Space Group, and Unit Cell Parameters

For a related compound, N-(2-pyridyl) 4-toluene sulfonamide complexed with palladium, the crystal structure was determined to be monoclinic with the space group C2/c. researchgate.net The unit cell parameters were a = 18.2013(19) Å, b = 19.7544(16) Å, c = 17.2898(19) Å, and β = 120.179(8)°. researchgate.net Another related sulfonamide, 4-amino-N-pyrimidin-2-ylbenzenesulfonamide (sulfadiazine), crystallizes in the monoclinic space group P2₁/c with unit cell parameters a=13.6210(9) Å, b=5.9250(3) Å, c=14.9910(9) Å, and β=114.574(2)°. bas.bg A 2-aminopyridine substituted benzenesulfonamide (B165840) was found to crystallize in an orthorhombic system with the space group P2₁2₁2₁. researchgate.net The specific crystal system and space group for this compound would require experimental determination.

Table 5: Crystallographic Data for Related Sulfonamide Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Tetrakis[N-(2-pyridyl) sulfonamide] di palladium | Monoclinic | C2/c | a = 18.2013(19) Å, b = 19.7544(16) Å, c = 17.2898(19) Å, β = 120.179(8)° | researchgate.net |

| 4-Amino-N-pyrimidin-2-ylbenzenesulfonamide | Monoclinic | P2₁/c | a = 13.6210(9) Å, b = 5.9250(3) Å, c = 14.9910(9) Å, β = 114.574(2)° | bas.bg |

| 2-Aminopyridine substituted benzenesulfonamide | Orthorhombic | P2₁2₁2₁ | Not specified | researchgate.net |

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding Networks)

The solid-state structure of this compound is significantly influenced by intermolecular interactions, particularly hydrogen bonding. In related sulfonamide structures, hydrogen bonds play a crucial role in the formation of supramolecular assemblies. nih.gov

Complementary Analytical Techniques (e.g., Elemental Analysis, Thermal Analysis)

Beyond spectroscopic and crystallographic methods, a comprehensive characterization of this compound relies on complementary analytical techniques such as elemental and thermal analysis. These methods provide fundamental information about the compound's elemental composition and its thermal stability and phase behavior, respectively.

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula (C₅H₇N₃O₂S) to confirm its empirical formula and assess its purity. The synthesis of new sulfonamide derivatives is frequently confirmed using C.H.N. analysis to ensure the structural integrity of the new molecules. imist.matsijournals.com

The theoretical elemental composition of this compound is derived from its molecular formula and atomic weights. This foundational data serves as a benchmark for experimental verification.

Table 1: Theoretical Elemental Composition of this compound (C₅H₇N₃O₂S) Molecular Weight: 173.20 g/mol nih.gov

| Element | Symbol | Atomic Weight | Count | Total Mass | Calculated Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 34.67 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.07 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 24.26 |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.47 |

| Sulfur | S | 32.06 | 1 | 32.060 | 18.51 |

Thermal Analysis

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the material's response to changes in temperature. openaccessjournals.com These methods are crucial for understanding the thermal stability, decomposition patterns, and phase transitions of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.com A TGA thermogram provides critical information about the thermal stability, the temperatures of decomposition, and the mass of residual material. For a compound like this compound, TGA can reveal the onset temperature of thermal degradation and identify if the decomposition occurs in single or multiple steps. In studies of related sulfonamide complexes, TGA has been used to demonstrate thermal stability and characterize decomposition patterns, which often involve the loss of coordinated ligands followed by the degradation of the organic moiety at higher temperatures. aristonpubs.comresearchgate.net

Differential Scanning Calorimetry (DSC)

DSC is the most widely used thermal analysis technique for determining thermodynamic properties. alfa-chemistry.comnetzsch.com It measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com This allows for the detection of physical and chemical changes, such as melting, crystallization, and glass transitions. researchgate.netperkinelmer.com.ar For a crystalline solid like this compound, DSC analysis would typically show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are key indicators of the compound's identity and purity. In analyses of similar pyridine-containing compounds, DSC has been used to accurately measure critical transition temperatures, such as melting points, which appear as distinct endothermic peaks. alfa-chemistry.commdpi.com

Table 2: Expected Data from Thermal Analysis of this compound

| Technique | Parameter Measured | Typical Information Obtained |

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Onset of decomposition, temperature ranges of mass loss, final residue percentage. |

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting point (Tₘ), enthalpy of fusion (ΔHfus), glass transition temperature (Tg), crystallization temperature (Tc). |

Computational Chemistry and Molecular Modeling of 2 Aminopyridine 4 Sulfonamide Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of 2-aminopyridine-4-sulfonamide systems. These methods provide a theoretical framework to understand the molecule's reactivity and intermolecular interactions.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Indices

| Molecule | Total Energy (a.u.) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound 3 | -4205.4958 | -4.7086 | -2.2716 | 2.437 |

| Compound 4 | -4395.7700 | -4.6324 | -2.2131 | 2.419 |

| Compound 5 | -4473.4278 | -5.2300 | -2.7320 | 2.498 |

This table is based on data from a study on imidazole[1,2-a]pyridine-sulfonamides and is for illustrative purposes. The specific values for this compound may differ.

Electrostatic Potential Surfaces and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. orgchemres.orgimist.ma The MEP maps display different colors to represent varying electrostatic potential values. orgchemres.org Typically, red regions indicate negative electrostatic potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. orgchemres.orgimist.ma

In sulfonamide derivatives, the negative potential is often located over electronegative atoms like oxygen and nitrogen, particularly within the sulfonyl group (SO2) and the pyridine (B92270) ring. orgchemres.orgnih.govimist.ma Conversely, positive potential is generally found around hydrogen atoms. orgchemres.org This analysis of charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the binding of these molecules to biological targets. iucr.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively detailed in the provided results, MD simulations are a standard and powerful tool for investigating the conformational landscape and stability of small molecules and their complexes with proteins. mdpi.com For derivatives of 2-aminopyridine (B139424), MD simulations have been used to assess the stability of protein-ligand complexes over time. mdpi.comacs.org

These simulations can track the root mean square deviation (RMSD) of the molecule's atoms to understand its flexibility and the stability of its binding pose within a protein's active site. mdpi.comacs.org Furthermore, root mean square fluctuation (RMSF) analysis can pinpoint which parts of the molecule or protein are more flexible or rigid. mdpi.com Such studies provide dynamic insights that complement the static picture offered by molecular docking.

Molecular Docking and Protein-Ligand Interaction Prediction

Binding Affinity and Energetic Landscape Assessment

| Compound | Target Protein | Binding Affinity (kcal/mol) | RMSD (Å) |

| Compound 3 | 7JMT | -6.8576 | - |

| Compound 4 | 7JMT | -7.1610 | - |

| Compound 5 | 7JMT | -6.58089 | - |

| Compound 3 | 4G0N | - | - |

| Compound 4 | 4G0N | - | - |

| Compound 5 | 4G0N | - | - |

This table is based on data from a study on imidazole[1,2-a]pyridine-sulfonamides and is for illustrative purposes. The specific values for this compound would depend on the target protein.

Identification of Key Amino Acid Residues and Interaction Motifs

A critical outcome of molecular docking is the identification of key amino acid residues in the protein's active site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For example, the sulfonamide group (-SO2NH-) is a well-known zinc-binding group in many enzyme inhibitors, and docking studies can reveal its coordination with the zinc ion in the active site of metalloenzymes like carbonic anhydrases. ingentaconnect.com

In various studies of sulfonamide derivatives, docking has revealed hydrogen bonding between the sulfonamide's oxygen atoms and amino acid residues like TRP5 and HIS64, and between the amino group and residues like PRO201. ingentaconnect.com The pyridine ring can also participate in interactions with residues such as ASN62 and HIS64. ingentaconnect.com The identification of these specific interactions is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Pharmacophore Modeling and Virtual Ligand Screening

Pharmacophore modeling and virtual ligand screening are essential computational techniques in the discovery and optimization of novel drug candidates based on the this compound scaffold. These methods aim to identify the crucial molecular features responsible for biological activity and to screen large compound libraries for molecules possessing these features.

Pharmacophore models are three-dimensional arrangements of essential chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic centers (HC), and aromatic interactions (AI). mdpi.com For sulfonamide-based compounds, including those derived from 2-aminopyridine, these models are developed either from the structure of the target protein with a bound ligand (structure-based) or from a set of known active molecules (ligand-based). mdpi.comnih.gov

In the context of 2-aminopyridine derivatives and related sulfonamides, studies have utilized these models to guide the design of new compounds. For instance, pharmacophore models for Janus kinase (JAK) inhibitors have been developed using 2-aminopyridine derivatives as scaffolds. mdpi.com These models highlight key interactions, such as hydrogen bonds with specific amino acid residues in the kinase hinge region (e.g., Leu932 in JAK2), which are critical for inhibitory activity. mdpi.com

Table 1: Exemplary Pharmacophore Features for Kinase Inhibitors with Pyridine Scaffolds

| Feature | Interacting Residue (Example) | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Leu932 (JAK2) | Hinge region binding |

| Hydrogen Bond Acceptor (HBA) | Glu930 (JAK2) | Forms key interaction |

| Hydrophobic Center (HC) | - | Occupies hydrophobic pockets |

| Aromatic Interaction (AI) | - | Stacking interactions |

This table illustrates common pharmacophore features identified in studies of kinase inhibitors, which often include pyridine-containing scaffolds. mdpi.com

Virtual ligand screening (VLS) employs these pharmacophore models to rapidly assess large chemical databases. nih.gov The process involves filtering compounds to select those that match the pharmacophore model and are predicted to have a favorable binding mode and energy. nih.gov Both ligand-based and structure-based virtual screening approaches are utilized. Ligand-based methods compare potential new molecules to known active compounds, using shape and electrostatic similarity as key metrics. researchgate.net

A notable application involved a large-scale virtual screen of approximately 1.12 billion compounds from the Enamine REAL library using a GPU-based shape screening method to find new inhibitors for Mycobacterium tuberculosis Lipoamide dehydrogenase (Mtb Lpd). acs.org This screen was based on a known sulfonamide inhibitor series and successfully identified six new inhibitors, demonstrating the power of shape-based screening to expand on existing chemical matter. acs.org The process often involves docking simulations to predict the binding conformation and affinity of the screened molecules to the target protein. nih.govnih.gov Molecular docking studies on sulfonamides derived from 2-aminopyridine have been used to validate the binding modes and rationalize the observed biological activities. imist.maimist.ma

Computational Prediction of Bioactivity Profiles and ADME Properties (Methods)

The computational prediction of bioactivity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical component of modern drug discovery, allowing for the early-stage evaluation of potential drug candidates like this compound derivatives. These in silico methods help prioritize compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov

Several computational methods are employed to predict the biological activity and pharmacokinetic profiles of these compounds. numberanalytics.com One prominent approach is the Petra/Osiris/Molinspiration (POM) theory, which is used to identify and optimize pharmacophore sites and predict a wide range of properties. imist.maimist.ma This method analyzes the chemical structure to evaluate drug-likeness, toxicity risks, and key ADME parameters. imist.maimist.ma

Quantitative Structure-Activity Relationship (QSAR) modeling is another widely used technique that correlates variations in the chemical structure of compounds with changes in their biological activity. numberanalytics.com For more complex predictions, 3D-QSAR methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) are used, which consider the three-dimensional properties of molecules to predict their activity. acs.org

For ADME prediction, various online servers and software packages are available. The Molsoft online server, for example, can be used to calculate physicochemical properties and predict drug-likeness based on established rules like Lipinski's Rule of Five. nih.govnih.gov Studies on sulfonamide derivatives containing a pyridine moiety have utilized such tools to assess their potential as orally available drugs. nih.govresearchgate.net These predictions are crucial for weeding out compounds with unfavorable pharmacokinetic profiles early in the discovery pipeline. nih.gov

Table 2: Predicted ADME and Drug-Likeness Properties for Representative Pyridine-Sulfonamide Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Drug-Likeness Score |

|---|---|---|---|---|---|

| 15a | 599.09 | 4.23 | 4 | 8 | 0.81 |

| 15b | 599.09 | 4.23 | 4 | 8 | 0.81 |

Data derived from in silico analysis of potent sulfonamide-pyridine derivatives 15a and 15b, showing compliance with typical drug-likeness criteria. nih.govresearchgate.net

These computational models simulate the fate of a drug within an organism, providing insights into its absorption, distribution, metabolism, and excretion pathways. numberanalytics.com The integration of these predictive methods allows researchers to design this compound derivatives with optimized bioactivity and favorable ADME characteristics, increasing the likelihood of identifying successful clinical candidates. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of 2 Aminopyridine 4 Sulfonamide Derivatives in Preclinical Settings

Systematic Modification of the Sulfonamide Moiety and its Impact on Biological Activity

The sulfonamide group (-SO₂NHR) is a cornerstone of the pharmacological activity of many drugs, and its modification in the 2-aminopyridine-4-sulfonamide series has been a key area of investigation. The nature of the substituent (R) attached to the sulfonamide nitrogen, as well as alterations to the sulfonyl group itself, can profoundly affect potency and selectivity.

Research has shown that reacting a sulfonyl chloride derivative with different amines to generate a library of sulfonamides is a common strategy. The introduction of a new amine moiety at the sulfonamide group has been linked to enhanced antioxidant activity. imist.ma Specifically, sulfonamide derivatives that incorporate short amine fragments have demonstrated promising anticancer activity. arabjchem.org The antibacterial properties are also sensitive to the nature of the N-substituent. Studies on aliphatic sulfonamides revealed that they possess potent activity against Gram-negative bacteria; however, this activity tends to decrease as the length of the alkyl carbon chain increases. ekb.eg

Furthermore, the electronic properties of the sulfonamide group are critical. The addition of strongly electron-withdrawing groups to the sulfonyl portion of related ligands has been found to improve both the activity and selectivity of the compounds. acs.org The sulfonamide group itself imparts significant electron-withdrawing properties, polarity, and hydrogen bonding capability to the molecule, which can enhance hydrophilicity and metabolic stability. thieme-connect.com The synthesis of these derivatives is often achieved through the coupling of heterocyclic primary amines with aromatic sulfonyl chlorides. ekb.eg

| Modification | Observed Biological Effect | Compound Type/Example | Reference |

|---|---|---|---|

| Introduction of new amine moieties | Enhanced antioxidant activity | Imidazole[1,2-a]pyridine sulfonamides | imist.ma |

| Incorporation of short amine fragments | Promising anticancer activity | General sulfonamide derivatives | arabjchem.org |

| Aliphatic sulfonamide chains | Potent antibacterial activity (Gram-negative), which decreases with increasing chain length | Aliphatic sulfonamides | ekb.eg |

| Addition of electron-withdrawing groups to the sulfonyl moiety | Improved activity and selectivity | (Aminoethyl)sulfonamide ligands | acs.org |

Substituent Effects on the Pyridine (B92270) Ring and their Pharmacological Implications

The pyridine ring serves as the central scaffold, and its substitution pattern is a critical determinant of pharmacological activity. The position, number, and electronic nature of substituents can fine-tune the molecule's interaction with its biological target.

In the pursuit of potent and selective Naᵥ1.8 inhibitors, systematic modification of the 2-aminopyridine (B139424) ring was undertaken. nih.gov Initial removal of a secondary ring system, leaving an unsubstituted pyridine, led to a dramatic loss of potency. nih.gov To regain activity, various lipophilic substituents were introduced. Methyl substitution at the 4-position or 5-position resulted in measurable improvements in activity over the unsubstituted parent compound. nih.gov A significant breakthrough was achieved by replacing a methyl group with a trifluoromethyl (CF₃) group. Gratifyingly, substituting a 5-methyl group with a 5-CF₃ group enhanced potency by over 60-fold. nih.gov Similarly, replacing a 6-methyl with a 6-CF₃ group also improved potency, albeit by a more modest 3-fold. nih.gov The 5-trifluoromethyl substituent emerged as a benchmark for the series, restoring potency to levels comparable to original bicyclic lead compounds while maintaining favorable physicochemical properties. nih.gov

In other studies on pyridine-3-sulfonamides as carbonic anhydrase inhibitors, it was observed that introducing bulky substituents on the pyridine ring was detrimental to activity. mdpi.com The electronic influence of substituents is also a key factor; investigations into (pyridinylmethyl)sulfonamide ligands have explored the effects of both electron-withdrawing and electron-donating groups on the pyridine ring. acs.org The very nature of the core can be crucial, as replacing the 2-aminopyridine ring with other moieties like pyrimidine (B1678525) or aniline (B41778) has been shown to result in compounds with lower potency in certain series. tandfonline.com

| Compound/Substituent | Position of Substitution | Potency (Naᵥ1.8 EC₅₀) | Reference |

|---|---|---|---|

| Unsubstituted | - | 22 µM | nih.gov |

| Methyl | 4 | 9.7 µM | nih.gov |

| Methyl | 5 | 14 µM | nih.gov |

| Trifluoromethyl (CF₃) | 5 | 0.22 µM | nih.gov |

| Trifluoromethyl (CF₃) | 6 | 0.29 µM | nih.gov |

Influence of Aromatic and Heteroaromatic Linkers on Efficacy and Selectivity

Connecting the this compound core to other chemical moieties via linkers is a widely used strategy to explore additional binding pockets, enhance potency, and modulate selectivity. The nature of these linkers—whether they are simple bonds, aliphatic chains, or complex aromatic and heteroaromatic systems—plays a significant role.

The incorporation of heteroaromatic rings as linkers has proven particularly fruitful. For instance, sulfonamide derivatives bearing a thiazole (B1198619) moiety have been reported to possess notable antimicrobial and anticancer activities. arabjchem.org In a different approach, a 1,2,3-triazole ring was used as a linker in a series of 4-substituted pyridine-3-sulfonamides. mdpi.com This was achieved via a "click" CuAAC reaction, connecting the pyridine core to various terminal alkynes. The resulting compounds showed a wide range of inhibitory activity against different carbonic anhydrase isoforms, with the linker playing a key role in orienting the substituents for selective interactions. mdpi.com Fusing an imidazole (B134444) ring to the pyridine core to create imidazole[1,2-a]pyridine derivatives has also been explored, leading to compounds with potential anticancer and antioxidant properties. imist.ma

The type of atom in the linker is also critical. In a series of 2-aminopyridine derivatives designed as c-Met kinase inhibitors, replacing a known oxygen linker with amide, sulfonamide, or sulfur-based (S) linkers was investigated to explore the structure-activity relationship. mdpi.com The importance of the linker is further highlighted by findings that the use of hydrophilic linker groups is important for fine-tuning biological activity and the selective action of pharmacophores. mdpi.com Combining aniline substituents with a rigid heterocyclic scaffold via appropriate linkers has been a successful strategy for developing inhibitors of IL-6 and nitric oxide synthesis. mdpi.com

| Linker/Scaffold Type | Core Structure | Target/Activity | Reference |

|---|---|---|---|

| Thiazole | Sulfonamide | Antimicrobial, Anticancer | arabjchem.org |

| 1,2,3-Triazole | Pyridine-3-sulfonamide | Carbonic Anhydrase Inhibition | mdpi.com |

| Fused Imidazole Ring | 2-Aminopyridine | Anticancer, Antioxidant | imist.ma |

| Amide, Sulfonamide, S-linkers | 2-Aminopyridine | c-Met Kinase Inhibition | mdpi.com |

| Aminoaryl linkers | Pyrimidines, Triazolopyrimidines | IL-6 and NO Synthesis Inhibition | mdpi.com |

Stereochemical and Conformational Aspects in SAR Development

The three-dimensional arrangement of a molecule is fundamental to its ability to interact with a biological target. Stereochemistry and conformational flexibility are thus critical considerations in the SAR development of this compound derivatives.

The presence of chiral centers means that a compound can exist as different enantiomers, which may have vastly different biological activities. For example, in a series of aminopyrazine inhibitors, one enantiomer was found to be 10 times less potent than its mirror image, highlighting the importance of absolute stereochemistry for activity. acs.org

The conformation of a linker can dramatically impact potency. In one study, replacing a flexible methylene (B1212753) (-CH₂-) linker with an oxygen atom led to a nearly 150-fold decrease in potency. acs.org This was attributed to unfavorable conformational effects of the oxygen linker that restricted the optimal positioning of a key aromatic ring. acs.org Similarly, the conformation of alkoxy substituents on a pyridazine (B1198779) ring is influenced by non-bonded interactions between electron lone pairs, leading to a strong preference for an anti conformation over a syn one. nih.gov These examples underscore that a comprehensive SAR analysis must consider not only the chemical nature of substituents but also their spatial arrangement and conformational freedom.

Mechanistic Enzymology and Molecular Target Interactions of 2 Aminopyridine 4 Sulfonamide Analogues

Inhibition of Carbonic Anhydrase Isozymes (e.g., CA II, CA IX, CA XII)

Sulfonamides are a cornerstone class of carbonic anhydrase inhibitors (CAIs). mdpi.com The primary mechanism of action involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the catalytic Zn(II) ion within the enzyme's active site, displacing the zinc-bound water/hydroxide molecule and thereby blocking the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comfrontiersin.org Analogues of 2-aminopyridine-4-sulfonamide, particularly pyridine-3-sulfonamide derivatives, have been extensively studied as inhibitors of various human carbonic anhydrase (hCA) isoforms. mdpi.com

The interest in specific hCA isoforms is driven by their distinct physiological roles and links to disease. Cytosolic isoforms like hCA I and hCA II are ubiquitous, while transmembrane isoforms hCA IX and hCA XII are overexpressed in various cancers due to hypoxia and are involved in tumor progression, making them compelling targets for anticancer therapies. mdpi.comnih.gov

Research has focused on developing isoform-selective inhibitors to minimize off-target effects. The "tail approach" is a common strategy where chemical moieties are added to the sulfonamide scaffold to exploit structural differences in the active sites of the various isoforms. frontiersin.org For instance, a series of 4-substituted pyridine-3-sulfonamides demonstrated a wide range of inhibitory activity, with some compounds showing significant selectivity for the cancer-associated hCA IX over the ubiquitous hCA II. mdpi.com Molecular docking studies reveal that these "tails" can interact with hydrophilic or lipophilic pockets within the active site, governing the compound's potency and selectivity profile. nih.govmdpi.com

Several studies have reported potent inhibition of hCA isoforms by pyridine-based sulfonamides, with inhibition constants (Kᵢ) often in the nanomolar range. For example, pyrazolo[4,3-c]pyridine sulfonamides showed high activity against cytosolic isoforms hCA I and hCA II. nih.gov Specifically, certain derivatives were more potent against hCA II than the standard reference drug Acetazolamide. nih.gov Another study on 4-substituted pyridine-3-sulfonamides reported compounds with Kᵢ values as low as 91 nM for hCA XII and 137 nM for hCA IX. mdpi.com

| Compound/Derivative Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Pyrazolo[4,3-c]pyridine sulfonamide 1k | 478.3 | 5.6 | 108.7 | 103.5 | nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamide 1f | 68.5 | 6.6 | 79.6 | 134.7 | nih.gov |

| 4-Substituted Pyridine-3-Sulfonamides (general range) | - | up to 271 | up to 137 | up to 91 | mdpi.com |

| N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides (general range) | - | - | - | 61.3–432.8 | nih.gov |

| Acetazolamide (Reference) | 250 | 12.1 | 25.7 | 5.7 | nih.govnih.gov |

Targeting Microbial Metabolic Pathways: Dihydropteroate Synthase and Glyoxylate Shunt Enzymes (Isocitrate Lyase, Malate Synthase)

Dihydropteroate Synthase (DHPS): Sulfonamides are well-established antibacterial agents that function as competitive inhibitors of dihydropteroate synthase (DHPS). nih.govyoutube.com This enzyme is critical for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet. nih.govyoutube.com DHPS catalyzes the conversion of para-aminobenzoic acid (pABA) to dihydropteroate. nih.gov Due to their structural similarity to pABA, sulfonamide analogues bind to the active site of DHPS, preventing the natural substrate from binding and thereby halting folate production. youtube.comrsc.org This leads to a depletion of essential nucleotides and amino acids, resulting in a bacteriostatic effect. nih.gov A series of N-sulfonamide 2-pyridone derivatives has been synthesized to act as dual inhibitors of both DHPS and another enzyme in the folate pathway, dihydrofolate reductase (DHFR). rsc.org

Glyoxylate Shunt Enzymes (Isocitrate Lyase, Malate Synthase): The glyoxylate shunt is a metabolic pathway essential for certain pathogens, like Pseudomonas aeruginosa, to survive on C₂ carbon sources such as acetate when glucose is unavailable. acs.orgrsc.org This pathway, which is absent in mammals, consists of two key enzymes: isocitrate lyase (ICL) and malate synthase (MS). rsc.orgnih.gov ICL cleaves isocitrate into glyoxylate and succinate, and MS subsequently condenses glyoxylate with acetyl-CoA to form malate. nih.gov Flux through this shunt is vital for the persistence of organisms in mammalian systems, making its enzymes attractive targets for new antibacterial therapies. acs.orgrsc.org

Remarkably, structural analogues of 2-aminopyridine (B139424) have been identified as dual inhibitors of both ICL and MS. acs.orgnih.gov This is a significant finding, given the structural and mechanistic differences between the two enzymes. nih.gov Studies have characterized the mode of action of these compounds, confirming their ability to inhibit both enzymes in vitro and prevent the growth of P. aeruginosa on acetate, which indicates cell permeability. acs.orgrsc.org

| Compound | Target Enzyme | Inhibition | Reference |

| SB002 | ICL (from P. aeruginosa) | Complete inhibition at 75 µM | rsc.orgnih.gov |

| SB002 | MS (from P. aeruginosa) | >90% inhibition at 75 µM | rsc.orgnih.gov |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Studies

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. rsc.org Research has shown that derivatives of aminopyridine possess anticholinesterase activity. wikipedia.orgnih.gov

Studies on derivatives of 2-amino-4,6-dimethylpyridine found them to be moderately active inhibitors of both AChE and BChE. wikipedia.org Quantitative structure-activity relationship (QSAR) analyses revealed that inhibitory potency could be enhanced by increasing the molecular volume and by replacing the amide oxygen with sulfur in thiocarbamide derivatives. wikipedia.org

Furthermore, carbamate derivatives of 4-aminopyridine have been synthesized and evaluated for their anticholinesterase effects. mdpi.com One such compound demonstrated a non-competitive inhibition of AChE and a competitive inhibition of BChE. mdpi.com In a separate study, novel sulfonamide-based carbamates were designed and found to be strong, preferential inhibitors of BChE, with several compounds showing significantly higher activity and selectivity than the clinically used drug rivastigmine. rsc.org Molecular modeling suggests these sulfonamide derivatives interact with the catalytic anionic site of the BChE active site. rsc.org

| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) vs. AChE | Reference |

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) | BChE | 4.33 | 34 | rsc.org |

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5j) | BChE | 6.57 | ~10 | rsc.org |

| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate (5c) | BChE | 8.52 | ~10 | rsc.org |

| Rivastigmine (Reference) | BChE | ~38 | - | rsc.org |

Glycosidase (α-Amylase, α-Glucosidase) Inhibition

Inhibition of α-glucosidase and α-amylase, enzymes that digest carbohydrates in the small intestine, is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Several studies have explored sulfonamide derivatives as potential inhibitors of these enzymes.

A recent study on novel sulfonamide derivatives found that they were generally more potent inhibitors of α-glucosidase than α-amylase. rsc.org Four compounds in the series showed excellent inhibitory potential against α-glucosidase, with IC₅₀ values more potent than the reference drug acarbose. rsc.org Molecular docking suggested that the superior activity against α-glucosidase was due to stronger binding interactions within its active site compared to that of α-amylase. rsc.org Another investigation into soritin sulfonamide derivatives also identified compounds with potent α-glucosidase inhibitory activity, with the most active analogue having an IC₅₀ value of 3.81 µM. nih.gov The structure-activity relationship indicated that the presence of multiple chlorine groups on the phenyl ring enhanced potency. nih.gov

| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| Sulfonamide derivative 3a | α-Glucosidase | 19.39 | rsc.org |

| Sulfonamide derivative 6 | α-Glucosidase | 22.02 | rsc.org |

| Sulfonamide derivative 3b | α-Glucosidase | 25.12 | rsc.org |

| Sulfonamide derivative 3h | α-Glucosidase | 25.57 | rsc.org |

| Soritin sulfonamide derivative 13 (trichloro phenyl substituted) | α-Glucosidase | 3.81 | nih.gov |

| Acarbose (Reference) | α-Glucosidase | 26.97 | rsc.org |

Modulation of Ubiquitin Specific Peptidase 7 (USP7) Activity

Ubiquitin-specific peptidase 7 (USP7) is a deubiquitinating enzyme that regulates the stability of numerous proteins involved in critical cellular processes, including the cell cycle and DNA repair. mdpi.com USP7 is a validated target in oncology, as its inhibition can lead to the degradation of oncoproteins and the stabilization of tumor suppressors like p53. nih.govmdpi.com

A series of novel 2-aminopyridine derivatives have been designed and synthesized as inhibitors of USP7. nih.govmdpi.com These compounds were developed through structural modifications of a lead USP7 inhibitor, GNE6640, which is a 2-amino-4-ethylpyridine derivative. nih.govnih.gov Evaluation of these new analogues revealed that many possess good USP7 inhibitory activities. nih.govmdpi.com For example, compounds 7, 14, and 21 were identified as the most promising from their respective categories, with IC₅₀ values of 7.6 µM, 17.0 µM, and 11.6 µM, respectively. nih.govmdpi.com

Structural and mechanistic studies have shown that these aminopyridine derivatives act as allosteric inhibitors. nih.gov They bind non-covalently to a site approximately 12 Å away from the catalytic cysteine residue (Cys223), sterically hindering the binding of ubiquitin and thereby inhibiting the enzyme's function. nih.gov This allosteric mechanism contributes to their high selectivity for USP7 over other deubiquitinating enzymes. nih.gov

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Mechanism | Reference |

| 2-Aminopyridine derivative 7 | USP7 | 7.6 | Allosteric | nih.govmdpi.com |

| 2-Aminopyridine derivative 21 | USP7 | 11.6 | Allosteric | nih.govmdpi.com |

| 2-Aminopyridine derivative 14 | USP7 | 17.0 | Allosteric | nih.govmdpi.com |

| GNE-6640 (Lead Compound) | USP7 | - | Allosteric | nih.gov |

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. nih.govmdpi.com In the context of cancer, aberrant IDO1 activation in tumor cells leads to a depletion of tryptophan in the local microenvironment, which suppresses the proliferation and function of effector T cells and promotes the differentiation of regulatory T cells, thereby facilitating tumor immune escape. nih.gov This makes IDO1 a significant target for cancer immunotherapy. nih.gov

Secondary sulfonamides have been identified as a promising class of IDO1 inhibitors. nih.govmdpi.com The sulfonamide moiety is thought to act as a heme-binding group, coordinating to the heme iron in the enzyme's active site. nih.gov A variety of secondary sulfonamides have been synthesized and evaluated, leading to the identification of potent inhibitors with significantly improved activity over initial hit compounds. nih.govmdpi.com For instance, compounds 5d, 5l, and 8g exhibited strong inhibitory effects in a cell-based assay. nih.gov These compounds were shown to restore T cell proliferation and inhibit the differentiation of immunosuppressive regulatory T cells, demonstrating their potential to reverse IDO1-mediated immune suppression. mdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Assay Type | Reference |

| Compound 5d | IDO1 | 0.08 | HeLa cell-based | nih.govmdpi.com |

| Compound 8g | IDO1 | 0.09 | HeLa cell-based | nih.govmdpi.com |

| Compound 5l | IDO1 | 0.10 | HeLa cell-based | nih.govmdpi.com |

| BS-1 (Hit Compound) | IDO1 | 48.42 | HeLa cell-based | nih.gov |

Other Enzyme Inhibition Profiles (e.g., DNA Topoisomerase, Lipoxygenase)

Analogues of this compound have been investigated for their inhibitory activity against other enzyme classes, demonstrating the versatility of the sulfonamide scaffold.

Lipoxygenase (LOX): Lipoxygenases are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing inflammatory mediators. nih.gov Inhibition of LOX is a therapeutic strategy for inflammatory diseases. rsc.org Several studies have reported sulfonamide derivatives as potent LOX inhibitors. nih.govnih.gov A 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has been optimized to yield compounds with nanomolar potency against platelet-type 12-(S)-LOX and excellent selectivity over related enzymes. nih.gov Similarly, pyrazole-based sulfonamides have been developed as potent inhibitors of mammalian 15-lipoxygenase.

DNA Topoisomerase: DNA topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription, making them established targets for anticancer drugs. nih.gov Topoisomerase inhibitors can function by preventing the enzyme from cleaving DNA or by stabilizing the transient enzyme-DNA complex, which leads to lethal DNA strand breaks and apoptosis. wikipedia.org Hybrid molecules combining sulfonamide and acridine moieties have been synthesized and shown to target both Topoisomerase I and II. nih.gov In one study, an acridine-sulfonamide hybrid, compound 8b, was the most effective against Topoisomerase I with an IC₅₀ of 3.41 µM, while another, 7c, showed notable Topoisomerase II inhibitory activity with an IC₅₀ of 7.33 µM. nih.gov

| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (Compound 35) | 12-Lipoxygenase | 0.041 | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (Compound 36) | 12-Lipoxygenase | 0.043 | nih.gov |

| 4-(toluene-4-sulfonylamino)-benzoic acid derivative (Compound 4m) | Lipoxygenase | 15.8 | nih.gov |

| Acridine-sulfonamide hybrid (Compound 8b) | Topoisomerase I | 3.41 | nih.gov |

| Acridine-sulfonamide hybrid (Compound 7c) | Topoisomerase II | 7.33 | nih.gov |

Elucidation of Binding Modes and Catalytic Interference

The molecular interactions of this compound analogues with their enzymatic targets are primarily elucidated through a combination of X-ray crystallography, molecular docking studies, and enzyme inhibition kinetics. These investigations reveal the specific binding modes within the active site of the target enzyme and shed light on the mechanisms by which these compounds interfere with the catalytic cycle. A significant body of research has focused on their interactions with metalloenzymes, particularly carbonic anhydrases (CAs), which serve as a well-established model for understanding the binding principles of sulfonamide-based inhibitors.

The primary mechanism of action for sulfonamide inhibitors involves the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. nih.gov This interaction is a key determinant of the inhibitory potency of these compounds. The sulfonamide nitrogen atom directly ligates to the zinc ion, displacing a water molecule or hydroxide ion that is crucial for the enzyme's catalytic activity. nih.gov This direct binding to the catalytic metal ion effectively blocks the enzyme's function.

Key Interaction Points:

Sulfonamide Group: The oxygen atoms of the sulfonamide group are key hydrogen bond acceptors. They typically form strong hydrogen bonds with the backbone amide of conserved threonine residues (e.g., Thr199 in human carbonic anhydrase II). nih.gov This interaction helps to properly orient the sulfonamide moiety for optimal coordination with the zinc ion.

Pyridine (B92270) Ring: The 2-aminopyridine scaffold can engage in various interactions within the active site. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, and histidine in the active site. acs.org The amino group at the 2-position can act as a hydrogen bond donor, further stabilizing the complex.

Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly influence binding affinity and selectivity. These substituents can occupy different sub-pockets within the active site, leading to varied interaction profiles among different enzyme isoforms.

Molecular docking studies have been instrumental in predicting the binding poses of novel 2-aminopyridine sulfonamide analogues. These computational models help to visualize the interactions within the active site and guide the rational design of more potent and selective inhibitors. For instance, docking studies on various sulfonamide derivatives have consistently shown the crucial role of the sulfonamide group in anchoring the molecule to the zinc ion and the importance of surrounding residues in stabilizing the inhibitor-enzyme complex.

X-ray crystallography provides definitive experimental evidence of the binding mode. Crystallographic studies of various sulfonamide inhibitors in complex with carbonic anhydrases have confirmed the coordination of the sulfonamide nitrogen to the zinc ion and have detailed the specific hydrogen bonding and hydrophobic interactions with active site residues. nih.govcnr.it While a crystal structure for this compound itself in a complex with a target enzyme is not widely reported, the extensive structural data available for analogous compounds provide a robust framework for understanding its likely binding orientation.

Enzyme inhibition kinetics studies are employed to determine the mechanism of catalytic interference. For sulfonamide inhibitors of carbonic anhydrase, the inhibition is typically competitive, where the inhibitor competes with the substrate (carbon dioxide) for binding to the active site. The inhibition constants (Ki) derived from these studies provide a quantitative measure of the inhibitor's potency. Studies on 2-aminopyridine analogues have demonstrated their ability to inhibit enzymes involved in metabolic pathways, such as the glyoxylate shunt in Pseudomonas aeruginosa, showcasing the broader potential of this class of compounds as enzyme inhibitors. nih.gov

The following tables summarize representative data from studies on analogous compounds, illustrating the types of interactions and inhibitory activities observed.

Table 1: Key Interactions of Sulfonamide Analogues with Carbonic Anhydrase II (based on crystallographic and docking data)

| Interacting Moiety of Inhibitor | Enzyme Residue/Component | Type of Interaction |

| Sulfonamide (SO₂NH⁻) | Zn²⁺ | Coordination Bond |

| Sulfonamide Oxygen | Thr199 (backbone NH) | Hydrogen Bond |

| Aromatic Ring (e.g., Pyridine) | Phe131, Val121, Leu198 | Hydrophobic Interactions |

| Amino Group | Glu106 | Hydrogen Bond (Donor) |

Table 2: Inhibitory Activity of Representative 2-Aminopyridine Analogues against Target Enzymes

| Compound Analogue | Target Enzyme | Inhibition Constant (Ki) / IC₅₀ | Mechanism of Interference |

| 2-Aminopyridine Derivative (SB002) | Isocitrate Lyase (P. aeruginosa) | IC₅₀ = 13.3 µM | Affects both Kм and Vmax |

| 2-Aminopyridine Derivative (SB002) | Malate Synthase (P. aeruginosa) | >90% inhibition at 75 µM | Not fully elucidated |

| Benzenesulfonamide (B165840) derivatives | Human Carbonic Anhydrase II | Ki in nanomolar to micromolar range | Competitive Inhibition |

Preclinical Biological Evaluation of 2 Aminopyridine 4 Sulfonamide Derivatives

Antimicrobial Activity Assessments

Derivatives of 2-aminopyridine-4-sulfonamide have demonstrated significant potential as antimicrobial agents. Their activity has been evaluated against a variety of pathogenic microorganisms, including bacteria and fungi, with some derivatives showing efficacy against drug-resistant strains.

Broad-Spectrum Antibacterial Efficacy

Sulfonamide derivatives are noted for their broad-spectrum antibacterial action, effectively targeting both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. This disruption of the folate pathway ultimately inhibits bacterial growth and replication. nih.gov

Studies on various sulfonamide derivatives have demonstrated jejich efficacy against a range of clinical bacterial strains. For instance, certain novel sulfonamide compounds have shown significant inhibitory zones against Proteus Mirabilis, Pseudomonas Aeruginosa, Escherichia Coli, and Staphylococcus Aureus. researchgate.net The minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of a compound that inhibits visible bacterial growth, have been determined for several derivatives. In one study, MIC values for a series of sulfonamide derivatives against these strains ranged from 64 to 512 μg/ml. researchgate.net Another study reported promising activity for a sulfonamide compound against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.22 to 1.49 μM. epa.gov

The antibacterial effectiveness of these compounds is often influenced by their specific chemical structures. For example, the introduction of an electron-withdrawing group on the phenyl ring of some 2-amino-4-chloropyridine derivatives has been shown to enhance antimicrobial activity. researchgate.net

Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives

| Bacterial Strain | Compound/Derivative | MIC (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus ATCC 25923 | Derivative Series 1a-d | 64 - 256 | |

| Clinical S. aureus isolates | Derivative Series 1a-d | 64 - 512 | researchgate.net |

| S. aureus ATCC 29213 | Derivative I | 32 | nih.gov |

| S. aureus ATCC 29213 | Derivative II | 64 | nih.gov |

| S. aureus ATCC 29213 | Derivative III | 128 | nih.gov |

| Escherichia coli | Thienopyrimidine–sulfadiazine hybrid | - | mdpi.com |

Antifungal Properties against Pathogenic Strains

In addition to their antibacterial properties, certain sulfonamide derivatives have exhibited notable antifungal activity against pathogenic strains. Research has explored their efficacy against fungi such as Candida albicans and Candida parapsilosis, which are common causes of opportunistic infections in humans. mdpi.com

For example, a series of (2S, 4R)-Ketoconazole sulfonamide analogs were synthesized and evaluated for their in vitro antifungal properties. Several of these compounds maintained potency against C. albicans and C. glabrata. frontiersin.org Specifically, replacing the acetamide group of (2S, 4R)-Ketoconazole with small, linear sulfonamides resulted in compounds with significant antifungal activity, with MIC75 values of 125 nM against C. albicans and 500 nM against C. glabrata. frontiersin.org In another study, some pyrazolo[3,4-d]pyrimidine derivatives incorporating a sulfonamide moiety were found to be nearly as active as the standard antifungal drug Terbinafine. researchgate.net

A study on thienopyrimidine–sulfonamide hybrids also revealed promising antifungal activity. One sulfamethoxazole hybrid demonstrated MICs of 31.25 µg/mL and 62.5 µg/mL against C. albicans and C. parapsilosis, respectively. mdpi.com

Table 2: Antifungal Activity of Selected Sulfonamide Derivatives

| Fungal Strain | Compound/Derivative | MIC (μg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Thienopyrimidine–sulfamethoxazole hybrid 8iii | 31.25 | mdpi.com |

| Candida parapsilosis | Thienopyrimidine–sulfamethoxazole hybrid 8iii | 62.5 | mdpi.com |

| Candida albicans | (2S, 4R)-Ketoconazole sulfonamide analog 3l | 0.062 (62 nM) | frontiersin.org |

Activity against Drug-Resistant Microbial Strains

The emergence of drug-resistant microbial strains is a major global health concern. Research into this compound derivatives has included evaluations of their activity against these challenging pathogens. nih.gov Studies have particularly focused on methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. nih.gov

Several novel sulfonamide derivatives have demonstrated promising in vitro antibacterial activity against clinical isolates of MRSA. researchgate.net In one investigation, certain derivatives showed strong inhibition against MRSA, with one compound proving more effective than the antibiotic oxacillin against 21 MRSA isolates. nih.gov The MIC values for these derivatives against MRSA strains were found to be in the range of 64 to 512 μg/ml. These findings suggest that sulfonamide derivatives could be valuable lead compounds for the development of new antimicrobial agents to combat resistant bacterial infections. nih.gov

Antimalarial Efficacy Studies

Derivatives of 2-aminopyridine (B139424) and sulfonamides have been investigated for their potential as antimalarial agents, showing efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov The combination of sulfonamides with other drugs like pyrimethamine has been a cornerstone of malaria treatment, particularly for multi-resistant strains. nih.gov

Recent studies have focused on novel sulfonamide-based pyrimidine (B1678525) derivatives. A series of pyrimidine-tethered spirochromane-based sulfonamide derivatives demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govrsc.org One compound in this series, SZ14, which features a trifluoromethyl group, exhibited the highest potency against both strains. nih.gov Another compound, SZ9, also showed potent effects. rsc.org These compounds are believed to exert their antimalarial action by inhibiting the cysteine protease enzymes falcipain-2 and falcipain-3, which are crucial for parasite development. nih.govrsc.org

Table 3: Antimalarial Activity of Pyrimidine-Tethered Sulfonamide Derivatives

| P. falciparum Strain | Compound | IC₅₀ (μM) | Target Enzyme Inhibition (IC₅₀, μM) | Reference |

|---|---|---|---|---|

| CQ-resistant (W2) | SZ14 | 2.84 | PfFP-2 (4.1), PfFP-3 (4.9) | rsc.org |

| CQ-resistant (W2) | SZ9 | 3.22 | PfFP-2 (5.4), PfFP-3 (6.3) | rsc.org |

Antioxidant Capacity and Mechanisms of Action

Several studies have explored the antioxidant potential of this compound derivatives. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. mdpi.com The antioxidant activity of these derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comnih.gov

The mechanism by which antioxidants scavenge radicals like DPPH is typically through hydrogen donation or electron transfer. nih.gov A study on new sulfonamides derived from 2-aminopyridine reported on their evaluation for antioxidant activity through computational approaches. researchgate.net Another investigation into novel 2-thiouracil-5-sulfonamide derivatives found that the introduction of pyridine (B92270) rings significantly enhanced their antioxidant capacity. nih.gov These compounds demonstrated remarkable free radical scavenging efficacies, with IC₅₀ values against the DPPH radical ranging from 7.55 to 80.0 μg/mL. nih.gov

The antioxidant defense system in the body includes various enzymes and non-enzymatic molecules. mdpi.com Synthetic antioxidants like the sulfonamide derivatives of gallic acid have shown scavenging activities comparable to the natural antioxidant gallic acid at low concentrations, indicating that the sulfonamide modification can maintain antioxidant effectiveness. mdpi.com

Antiplatelet Aggregation Research

Research has also been conducted on the antiplatelet aggregation activity of aminopyrimidine derivatives, which share structural similarities with this compound. Platelet aggregation is a critical process in blood clot formation, and uncontrolled aggregation can lead to thrombosis and cardiovascular diseases. nih.gov

A study involving a series of novel 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives assessed their ability to inhibit platelet aggregation induced by ADP and arachidonic acid. nih.govnih.gov While the compounds did not show satisfactory activity against ADP-induced aggregation, acceptable activities were observed against aggregation induced by arachidonic acid. nih.govnih.gov Notably, the 2-aminopyrimidine derivatives were found to be more active than the 4,6-diaminopyrimidine derivatives in this regard. nih.govnih.gov Among the tested compounds, some exhibited high antiplatelet aggregation activity with IC₅₀ values as low as 36.75 µM. nih.govnih.gov

Table 4: Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| 2-amino-4-chloropyridine |

| (2S, 4R)-Ketoconazole |

| Pyrimethamine |

| Oxacillin |

| Terbinafine |

| Gallic acid |

| Thienopyrimidine–sulfadiazine hybrid |

| Thienopyrimidine–sulfamethoxazole hybrid |

| Pyrazolo[3,4-d]pyrimidine |

| 2-thiouracil-5-sulfonamide |

| 2-aminopyrimidine |

| 2-substituted-4,6-diaminopyrimidine |

| Sulfonamide |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid |

| SZ14 |

| SZ9 |

Antiviral Spectrum and Potency

Derivatives of 2-aminopyridine, particularly fused heterocyclic systems like imidazo[1,2-a]pyridines, have demonstrated a notable spectrum of antiviral activity. nih.govmdpi.com Research into novel imidazo[1,2-a]pyridine mesoionic compounds incorporating a sulfonamide moiety revealed significant activity against plant viruses, such as Potato Virus Y (PVY). nih.govacs.orgacs.org One compound, designated A33, exhibited curative, protective, and inactivating effects against PVY at 500 mg/L, with activity rates of 51.0%, 62.0%, and 82.1%, respectively. nih.govacs.org These rates were reported to be higher than the commercial agent ningnanmycin. nih.gov

The antiviral evaluation of sulfonamide derivatives extends to a range of human viruses. mdpi.com For instance, certain 2-pyrimidylbenzothiazoles containing a sulfonamide group have been tested against Herpes Simplex Virus type 1 (HSV-1), Coxsackievirus B4 (CBV4), and Hepatitis A virus (HAV). mdpi.com Some of these compounds showed a significant reduction in viral load, particularly against HSV-1 (70-90%) and CBV4 (>50%). mdpi.com Other studies on pyrazolo[3,4-b]pyridine derivatives have also shown inhibition of HSV-1 replication, suggesting a mechanism that differs from standard drugs like acyclovir, potentially involving the viral adsorption process. mdpi.com

Antituberculosis Activity Evaluation

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new therapeutic agents. Derivatives of 2-aminopyridine have shown significant promise in this area. thescipub.com Specifically, imidazo[1,2-a]pyridine amides (IPAs) and imidazo[1,2-a]pyridine sulfonamides (IPSs) have been synthesized and evaluated for their in vitro activity against the M. tuberculosis H37Rv strain. nih.govscihorizon.com

Several of these compounds exhibit potent antitubercular effects. nih.govscihorizon.comacs.orgrsc.orgnih.gov For example, compound IPA-6 was found to be highly active with a Minimum Inhibitory Concentration (MIC) of 0.05 μg/mL. nih.govscihorizon.com Similarly, compounds IPA-9 and IPS-1 displayed excellent activity with MIC values of 0.4 μg/mL. nih.govscihorizon.com Further studies on a series of imidazo[1,2-a]pyridine-3-carboxamides identified compounds with MIC values as low as ≤0.006 μM against replicating Mtb. acs.orgrsc.org One of the most potent compounds, when tested against a panel of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains, showed activity in the range of ≤0.03 to 0.8 μM. acs.orgrsc.org

Additionally, 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against M. tuberculosis, not only in culture but also when localized within human macrophages and in biofilm forms. frontiersin.orgnih.govresearchgate.netnih.gov The mechanism of resistance to some of these compounds has been linked to the upregulation of the MmpS5-MmpL5 efflux pump. frontiersin.orgnih.govresearchgate.net

| Compound Class | Specific Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine amide | IPA-6 | M. tuberculosis H37Rv | 0.05 µg/mL | nih.govscihorizon.com |

| Imidazo[1,2-a]pyridine amide | IPA-9 | M. tuberculosis H37Rv | 0.4 µg/mL | nih.govscihorizon.com |

| Imidazo[1,2-a]pyridine sulfonamide | IPS-1 | M. tuberculosis H37Rv | 0.4 µg/mL | nih.govscihorizon.com |

| Imidazo[1,2-a]pyridine-3-carboxamide | Compound 18 | MDR/XDR M. tuberculosis | ≤0.03–0.8 µM | acs.org |

| Imidazo[1,2-a]pyridine-3-carboxamide | Compound 16 | M. tuberculosis H37Rv | 0.006 µM | acs.org |

Anticancer and Antiproliferative Investigations

Sulfonamide derivatives, including those built on a pyridine framework, are a significant class of compounds investigated for cancer therapy. wisdomlib.orgmdpi.com Their mechanisms of action are varied and target multiple aspects of cancer cell biology. nih.govnih.govimmunopathol.com

Derivatives of 2-aminopyridine have been evaluated against a wide array of human cancer cell lines, demonstrating broad antiproliferative activity. wisdomlib.org

Breast Cancer: Novel sulfonamide-pyridine hybrids have been specifically designed and evaluated for targeting breast cancer. nih.govtandfonline.comtandfonline.com One para-chloro derivative showed high cytotoxic activity against three different breast cancer cell lines. nih.gov Imidazopyridine derivatives have also been investigated, with compounds like C188 suppressing proliferation in MCF-7 and T47-D breast cancer cell lines. nih.govresearchgate.netnih.gov Other studies on imidazo[1,2-a]pyridine compounds (IP-5, IP-6) reported strong cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM, respectively. nih.govnih.gov

Liver Cancer: Benzimidazole sulfonamides have shown potent activity against the HepG2 liver cancer cell line, with some derivatives displaying IC50 values as low as 0.33 μM. mdpi.com

Lung Cancer: Novel sulfonamide derivatives have been identified as potent agents against non-small cell lung cancer, showing selective antiproliferative effects against the A549 cell line. nih.govrsc.org Some benzenesulfonamide (B165840) derivatives were also found to effectively reduce the proliferation of A549 cells. immunopathol.com Furthermore, certain benzimidazole sulfonamides exhibited an IC50 of 0.15 μM against A549 cells. mdpi.com

Other Cancer Cell Lines: The antiproliferative effects of these derivatives have been observed in other cancer types as well. Pyridine-derived compounds showed significant cytotoxic effects against the HL-60 leukemia cell line and the LoVo colon cancer cell line. wisdomlib.org

| Compound Class | Specific Compound | Cancer Cell Line | Cell Line Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 | Breast | 45 µM | nih.govnih.gov |

| Imidazo[1,2-a]pyridine | IP-6 | HCC1937 | Breast | 47.7 µM | nih.govnih.gov |

| Benzimidazole sulfonamide | Compound 22 | A549 | Lung | 0.15 µM | mdpi.com |

| Benzimidazole sulfonamide | Compound 22 | HepG2 | Liver | 0.33 µM | mdpi.com |

| Benzimidazole sulfonamide | Compound 22 | MCF-7 | Breast | 0.17 µM | mdpi.com |

| Pyridine-urea hybrid | Compound 238b | - | NCI 58 cell panel | 3.93 µM (VEGFR-2) | mdpi.com |

The anticancer effects of this compound derivatives are mediated through the modulation of various cellular signaling pathways crucial for cancer progression.

Inhibition of Kinases and Receptors: A primary mechanism for many sulfonamide derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.govmdpi.comnih.gov Certain pyridine-containing compounds demonstrated significant VEGFR-2 inhibitory activity, with IC50 values in the low micromolar range. nih.govmdpi.comnih.gov

Enzyme Inhibition: Another important target is carbonic anhydrase (CA), particularly the cancer-associated isoforms CA IX and CA XII. nih.govtandfonline.comnih.govmdpi.com Inhibition of these enzymes disrupts pH regulation in the tumor microenvironment. nih.gov Certain 4-substituted pyridine-3-sulfonamides have shown potent inhibition of CA IX and CA XII with Ki values of 137 nM and 91 nM, respectively. nih.govmdpi.com Some sulfonamide-pyridine hybrids also inhibit CA IX with IC50 values around 253 nM. nih.govtandfonline.com

Cell Cycle and Apoptosis Regulation: Many derivatives exert their effects by inducing cell cycle arrest and apoptosis. For example, some compounds cause G2/M phase arrest in lung cancer cells and S phase arrest in breast cancer cells. rsc.org In breast cancer, imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest by increasing the levels of p53 and p21. nih.govnih.gov They can also trigger the extrinsic apoptosis pathway, evidenced by increased activity of caspases 7 and 8. nih.gov

Modulation of Signaling Pathways:

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers, is a key target. nih.govresearchgate.netnih.govmdpi.comfrontiersin.org A novel imidazopyridine derivative, C188, was found to inhibit this pathway by promoting a decrease in β-catenin expression and preventing its nuclear localization, leading to the downregulation of target genes like c-JUN and c-Myc. nih.govresearchgate.netnih.gov

Pyruvate Kinase M2 (PKM2) Activation: In lung cancer, certain sulfonamides act as potent activators of tumor pyruvate kinase M2 (PKM2), a critical enzyme in cancer metabolism. nih.govrsc.org This activation can lead to apoptosis and G2 phase cell cycle arrest. rsc.org

Tubulin Polymerization Inhibition: Some fused imidazopyridine and imidazopyrazine analogues act as tubulin polymerization inhibitors, targeting the colchicine binding site. nih.govmdpi.comresearchgate.net This disruption of microtubule dynamics is a well-established anticancer strategy. nih.gov

Coordination Chemistry of 2 Aminopyridine 4 Sulfonamide As a Ligand

Synthesis and Characterization of Metal Complexes (e.g., Ni(II), Fe(II), Cu(II), Zn(II), Co(II))

The synthesis of metal complexes with aminopyridine sulfonamide ligands typically involves the reaction of the corresponding metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent, often under reflux. While specific studies detailing the synthesis of metal complexes using 2-Aminopyridine-4-sulfonamide as a ligand are not extensively documented in publicly available research, the general methodology can be inferred from related compounds. For instance, the synthesis of Fe(II) and Cu(II) complexes with a heterocyclic sulfonamide derived from 2-aminopyridine (B139424) involved reacting the ligand with the metal salt, followed by recrystallization. sciencepublishinggroup.comresearchgate.net Similarly, complexes of Co(II), Fe(II), and Ni(II) have been successfully synthesized using tosylated 4-aminopyridine. iiardjournals.org

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of the functional groups (amino, pyridine (B92270) ring nitrogen, sulfonamide) upon complexation indicate their involvement in bonding with the metal ion. For example, a shift in the frequency associated with the pyridine ring's azomethine nitrogen is a strong indicator of its coordination to the metal center. sciencepublishinggroup.comresearchgate.netiiardjournals.org

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, helping to infer the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and can indicate changes in the electronic environment upon complexation.

Mass Spectrometry (ESI-MS): This technique helps in confirming the molecular weight and stoichiometry of the synthesized complexes. sciencepublishinggroup.com

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) to confirm the empirical formula of the complexes.

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complexes, which helps in deducing the geometry and the spin state of the central metal ion. hacettepe.edu.tr

Ligand Coordination Modes and Geometrical Structures of Complexes

This compound is a multidentate ligand, offering several potential coordination sites:

The nitrogen atom of the pyridine ring (an imine or azomethine nitrogen).

The nitrogen atom of the exocyclic amino group (-NH₂).

The nitrogen and/or oxygen atoms of the sulfonamide group (-SO₂NH₂).

Research on related sulfonamide-containing ligands shows they can coordinate with metal ions through the sulfonamide nitrogen, the heterocyclic ring nitrogen, or the sulfonamide oxygen atoms. nih.gov In complexes of tosylated aminopyridines, coordination through the imine nitrogen of the pyridine ring is considered the most probable site. iiardjournals.org Depending on the metal ion, reaction conditions, and the stoichiometry, the ligand can act as a monodentate, bidentate, or even a bridging ligand, leading to various structural possibilities.